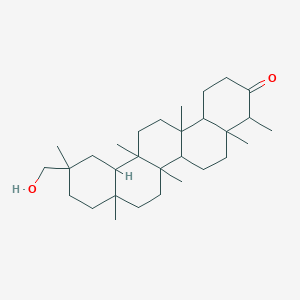

29-Hydroxyfriedelan-3-one

Description

Properties

IUPAC Name |

11-(hydroxymethyl)-4,4a,6a,6b,8a,11,14a-heptamethyl-2,4,5,6,6a,7,8,9,10,12,12a,13,14,14b-tetradecahydro-1H-picen-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H50O2/c1-20-21(32)8-9-22-27(20,4)11-10-23-28(22,5)15-17-30(7)24-18-25(2,19-31)12-13-26(24,3)14-16-29(23,30)6/h20,22-24,31H,8-19H2,1-7H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAOCHKKFDYTOII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)CCC2C1(CCC3C2(CCC4(C3(CCC5(C4CC(CC5)(C)CO)C)C)C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H50O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unveiling 29-Hydroxyfriedelan-3-one: A Technical Guide to Its Natural Sources and Isolation

For Immediate Release

This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals on the natural sourcing and isolation of the pentacyclic triterpenoid, 29-Hydroxyfriedelan-3-one (B1154516). This document provides a comprehensive overview of its plant origins, detailed isolation protocols, and available quantitative data, facilitating further research and development of this promising bioactive compound.

Natural Sources of this compound

This compound is a member of the friedelane (B3271969) class of triterpenoids, which are widely distributed in the plant kingdom.[1] The primary plant family known to produce this specific compound is the Celastraceae. Documented plant sources for this compound include:

-

Salacia grandifolia : The leaves of this plant, found in the Atlantic Forest regions of Brazil, have been a notable source for the isolation of this compound.[1][2][3][4]

-

Maytenus salicifolia : This species, also belonging to the Celastraceae family, has been reported to contain this compound.[5][6]

-

Maytenus quadrangulata : The leaves of this plant are another confirmed source of this triterpenoid.[7]

-

Maytenus guianensis : Various parts of this plant, including the roots, bark, and stems, have been found to contain this compound triterpene.[5]

Friedelane triterpenoids, in general, are also found in other plant families such as Euphorbiaceae, Flacourtiaceae, and Guttiferae, as well as in some lichens and fungi.[1]

Quantitative Data

The available quantitative data for the isolation of this compound is currently limited. The most detailed report comes from the study of Salacia grandifolia leaves. The table below summarizes the key quantitative metrics from this isolation.

| Plant Source | Plant Part | Starting Material (g) | Hexane (B92381) Extract Yield (g) | Isolated this compound (mg) | Overall Yield (%) |

| Salacia grandifolia | Leaves | 384.5 | 7.4 | 11.1 | 0.0029% |

Note: The overall yield is calculated as (mass of isolated compound / mass of starting plant material) * 100.

Experimental Protocols: Isolation from Salacia grandifolia

The following is a detailed methodology for the isolation of this compound from the leaves of Salacia grandifolia, based on published research.[1]

Plant Material and Extraction

-

Preparation of Plant Material : The leaves of S. grandifolia are first air-dried at room temperature to remove moisture and then ground into a fine powder to increase the surface area for solvent extraction.

-

Maceration : The powdered leaves (384.5 g) are subjected to maceration with hexane. This process involves soaking the plant material in the solvent for an extended period to extract the nonpolar compounds, including triterpenoids. The extraction is performed sequentially with hexane, followed by solvents of increasing polarity like chloroform, ethyl acetate (B1210297), and methanol, although the target compound is isolated from the initial hexane extract.

-

Solvent Evaporation : The hexane solvent is partially removed from the extract using a rotary evaporator. During this process, a solid precipitate (termed hexane extract solid, HES) is formed, which is collected by filtration under reduced pressure. The remaining hexane is then fully evaporated to yield the crude hexane extract (HE).

Chromatographic Purification

-

Initial Column Chromatography of Hexane Extract (HE) : A portion of the hexane extract (6.3 g) is subjected to column chromatography (CC) on a silica (B1680970) gel 60 column (70–230 mesh). The column is eluted with a solvent system of increasing polarity, and the collected fractions are monitored by Thin Layer Chromatography (TLC).

-

Further Fractionation and Isolation : Fractions with similar TLC profiles are combined. One of these combined groups, designated A10, is further purified.

-

Final Purification Step : The group A10 is subjected to successive column chromatography using silica gel (230–400 mesh) with a hexane/ethyl acetate (8:2 v/v) solvent system. This final purification step yields 11.1 mg of this compound.

Biological Activity and Potential Signaling Pathways

While a specific signaling pathway for this compound has not yet been fully elucidated, preliminary studies and the activities of related compounds suggest potential areas of interest. Friedelane triterpenoids, as a class, are known for a variety of pharmacological effects, including anti-inflammatory, antioxidant, anticancer, and antimicrobial activities.[8][9][10]

Notably, this compound has been investigated for its inhibitory activity against human leukocyte elastase (HLE).[1] HLE is a serine protease implicated in the pathology of inflammatory diseases such as chronic obstructive pulmonary disease (COPD) and rheumatoid arthritis.[11] Inhibition of HLE is a key therapeutic strategy for mitigating tissue damage in these conditions. The precise mechanism of HLE inhibition by this compound warrants further investigation.

Visualizations

Experimental Workflow for Isolation

The following diagram illustrates the key steps in the isolation of this compound from Salacia grandifolia.

This guide provides a foundational understanding of this compound for the scientific community. Further research is encouraged to explore its full therapeutic potential and to elucidate its mechanisms of action.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Isolation and In Vitro Biological Evaluation of Triterpenes from Salacia grandifolia Leaves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Isolation and In Vitro Biological Evaluation of Triterpenes from Salacia grandifolia Leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Friedelin: Structure, Biosynthesis, Extraction, and Its Potential Health Impact - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Friedelin: Structure, Biosynthesis, Extraction, and Its Potential Health Impact [mdpi.com]

- 11. frontiersin.org [frontiersin.org]

An In-depth Technical Guide to 29-Hydroxyfriedelan-3-one: Chemical Structure, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

29-Hydroxyfriedelan-3-one is a naturally occurring pentacyclic triterpenoid (B12794562) belonging to the friedelane (B3271969) class.[1] Isolated from various plant species, this compound has garnered interest within the scientific community for its potential pharmacological activities. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound. Detailed experimental protocols for its isolation and characterization, alongside quantitative data on its spectroscopic properties and cytotoxic effects, are presented to facilitate further research and drug development endeavors.

Chemical Structure and Properties

This compound is a derivative of the friedelane skeleton, characterized by a ketone group at the C-3 position and a hydroxyl group at the C-29 position.[1]

Chemical Structure:

Table 1: Chemical Identifiers and Computed Properties

| Property | Value | Source |

| Molecular Formula | C30H50O2 | [1] |

| Molecular Weight | 442.7 g/mol | [1] |

| IUPAC Name | (4R,4aS,6aS,6bR,8aS,11R,12aR,14aS,14bS)-11-(hydroxymethyl)-4,4a,6a,6b,8a,11,14a-heptamethyl-2,4,5,6,6a,7,8,9,10,12,12a,13,14,14b-tetradecahydro-1H-picen-3-one | [1] |

| CAS Number | 39903-21-4 | [1] |

| Synonyms | 29-hydroxyfriedelin, Friedelane-3-on-29-ol | [1] |

| XLogP3 | 8.2 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Rotatable Bond Count | 1 | [1] |

| Topological Polar Surface Area | 37.3 Ų | [1] |

| Heavy Atom Count | 32 | [1] |

Spectroscopic Data

The structural elucidation of this compound has been accomplished through various spectroscopic techniques.

Table 2: Spectroscopic Data of this compound

| Technique | Data |

| ¹H NMR | Data not fully compiled in a single source. Related compounds show characteristic signals for methyl groups (singlets and doublets between δ 0.7 and 1.2 ppm), methylene (B1212753) and methine protons, and a hydroxymethylene group (δ ~3.2-3.6 ppm). |

| ¹³C NMR (CDCl₃) | A complete, authoritatively assigned spectrum is not readily available in the searched literature. Data for the isomeric 30-hydroxyfriedelan-3-one has been published, which can serve as a reference.[2] Key expected signals include a carbonyl carbon (C-3) around δ 213 ppm, a carbon bearing a hydroxyl group (C-29) around δ 60-70 ppm, and numerous aliphatic carbons. |

| Infrared (IR) | Characteristic absorption bands are expected for the hydroxyl group (O-H stretching) around 3400-3500 cm⁻¹ and the ketone carbonyl group (C=O stretching) around 1710 cm⁻¹.[2][3] |

| Mass Spectrometry (MS) | The exact mass is 442.381081 g/mol .[4] The fragmentation pattern of friedelane-type triterpenes is well-characterized and can be used for identification.[5] |

Biological Activities

Preliminary studies have indicated that this compound possesses anti-inflammatory and cytotoxic properties.

Table 3: Reported Biological Activities of this compound and Related Compounds

| Activity | Assay | Cell Line/Model | Results | Source |

| Cytotoxicity | Not specified | Not specified | Mentioned as a potential application. | |

| Anti-inflammatory | Human leukocyte elastase (HLE) inhibitory activity | In vitro | HLE activity (% control) was 37% for 29-hydroxy-friedelan-3-one. |

Note: Quantitative data for the cytotoxicity of this compound against a broad panel of cancer cell lines is limited in the currently available literature.

Experimental Protocols

Isolation and Purification of this compound

The following is a generalized protocol based on methods described for the isolation of friedelane triterpenoids from plant material.

-

Plant Material Preparation: The plant material (e.g., leaves, stems) is collected, air-dried at room temperature, and ground into a fine powder.

-

Extraction: The powdered plant material is subjected to maceration with a non-polar solvent such as hexane for an extended period (e.g., 72 hours) at room temperature. The process is typically repeated multiple times to ensure exhaustive extraction.

-

Concentration: The combined hexane extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Chromatographic Separation: The crude extract is subjected to column chromatography on silica gel.

-

Elution: The column is eluted with a gradient of solvents, typically starting with 100% hexane and gradually increasing the polarity with ethyl acetate.

-

Fraction Collection and Analysis: Fractions are collected and monitored by thin-layer chromatography (TLC) using an appropriate solvent system (e.g., hexane:ethyl acetate, 8:2 v/v) and visualized using a suitable staining reagent (e.g., vanillin-sulfuric acid followed by heating).

-

Purification: Fractions containing the compound of interest are pooled, concentrated, and further purified by recrystallization from a suitable solvent (e.g., acetone) to afford pure this compound.

Cytotoxicity Assessment by MTT Assay

The following is a standard protocol for determining the cytotoxic effects of a compound on cancer cell lines.[1][6][7][8]

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density (e.g., 5 x 10³ cells/well) in a final volume of 100 µL of complete culture medium and incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: The compound is dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution. Serial dilutions are then made in culture medium to achieve the desired final concentrations. The cells are treated with various concentrations of the compound and incubated for a specified period (e.g., 48 or 72 hours). A vehicle control (medium with the highest concentration of the solvent used) is also included.

-

MTT Addition: After the incubation period, 10-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 2-4 hours at 37°C.

-

Formazan (B1609692) Solubilization: The culture medium containing MTT is carefully removed, and 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm may be used to subtract background absorbance.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of cell viability against the compound concentration.

Signaling Pathways

The specific signaling pathways modulated by this compound have not yet been elucidated in the scientific literature. Triterpenoids, as a class of compounds, are known to interact with various cellular targets and signaling cascades, including those involved in apoptosis, inflammation, and cell proliferation.[9][10][11][12] Future research is warranted to investigate the molecular mechanisms underlying the biological activities of this compound.

Conclusion

This compound is a pentacyclic triterpenoid with a well-defined chemical structure. While preliminary studies suggest its potential as a cytotoxic and anti-inflammatory agent, further research is required to fully characterize its biological activities and elucidate its mechanism of action. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug discovery, facilitating future investigations into this promising natural compound.

References

- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. IR Absorption Table [webspectra.chem.ucla.edu]

- 4. spectrabase.com [spectrabase.com]

- 5. researchgate.net [researchgate.net]

- 6. merckmillipore.com [merckmillipore.com]

- 7. 4.5. MTT Assay [bio-protocol.org]

- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 9. Targeting STAT3 and NF-κB Signaling Pathways in Cancer Prevention and Treatment: The Role of Chalcones - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Unraveling the complexity of STAT3 in cancer: molecular understanding and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The anticancer effect of fucoidan in PC-3 prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Spectroscopic Profile of 29-Hydroxyfriedelan-3-one: A Technical Guide

For Immediate Release

This technical document provides a comprehensive overview of the spectroscopic data for 29-Hydroxyfriedelan-3-one, a pentacyclic triterpenoid (B12794562) of significant interest to researchers in natural product chemistry and drug development. This guide consolidates nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) data, presents detailed experimental protocols, and includes a workflow visualization for the spectroscopic analysis of this class of compounds.

Core Spectroscopic Data

The structural elucidation of this compound (also known as 29-hydroxyfriedelin) relies on a combination of spectroscopic techniques. The data presented herein is compiled from peer-reviewed literature to provide a reliable reference for researchers.[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural determination of complex organic molecules like this compound. The ¹H and ¹³C NMR data provide a detailed map of the carbon-hydrogen framework.

Table 1: ¹³C NMR Spectroscopic Data of this compound

| Carbon No. | Chemical Shift (δ) ppm |

| 1 | 22.3 |

| 2 | 41.5 |

| 3 | 213.2 |

| 4 | 58.2 |

| 5 | 42.2 |

| 6 | 41.3 |

| 7 | 18.2 |

| 8 | 53.1 |

| 9 | 37.4 |

| 10 | 59.5 |

| 11 | 35.6 |

| 12 | 30.5 |

| 13 | 39.7 |

| 14 | 38.3 |

| 15 | 32.4 |

| 16 | 36.0 |

| 17 | 30.0 |

| 18 | 42.8 |

| 19 | 35.3 |

| 20 | 28.1 |

| 21 | 32.8 |

| 22 | 39.2 |

| 23 | 6.8 |

| 24 | 14.7 |

| 25 | 17.9 |

| 26 | 20.2 |

| 27 | 18.6 |

| 28 | 32.1 |

| 29 | 72.7 |

| 30 | 35.0 |

Note: Data referenced from Mahato, S.B., and Kundu, A.P., Phytochemistry, 1994, 37(6), 1517-1575.[3][4][5][6][7]

Table 2: ¹H NMR Spectroscopic Data of this compound

| Proton No. | Chemical Shift (δ) ppm | Multiplicity | J (Hz) |

| H-23 | 0.88 | d | 7.2 |

| H-24 | 0.72 | s | |

| H-25 | 0.86 | s | |

| H-26 | 1.04 | s | |

| H-27 | 1.00 | s | |

| H-28 | 0.99 | s | |

| H-29 | 3.35 & 3.45 | d & d | 10.7 |

| H-30 | 0.95 | s |

Note: ¹H NMR data for friedelane-type triterpenoids often show complex overlapping signals in the aliphatic region. The table highlights key resolved signals. Full assignment typically requires 2D NMR techniques.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation pattern.

Table 3: Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₃₀H₅₀O₂ |

| Molecular Weight | 442.7 g/mol |

| Exact Mass | 442.3811 |

| Key Fragmentation Ions (m/z) | 442 [M]⁺, 427 [M-CH₃]⁺, 411 [M-CH₂OH]⁺, 273, 205 |

Note: The fragmentation pattern is characteristic of the friedelane (B3271969) skeleton. The loss of the hydroxymethyl group (CH₂OH) is a key diagnostic feature.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Table 4: Infrared (IR) Spectroscopic Data of this compound

| Wavenumber (cm⁻¹) | Assignment |

| ~3450 | O-H stretching (hydroxyl group) |

| ~2930 | C-H stretching (aliphatic) |

| ~1715 | C=O stretching (six-membered ring ketone) |

| ~1050 | C-O stretching (primary alcohol) |

Note: The presence of both a hydroxyl and a carbonyl group is clearly indicated by the strong absorption bands in these regions.[8]

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for triterpenoids like this compound, based on standard methodologies reported in the literature.

NMR Spectroscopy

-

Sample Preparation: 5-10 mg of the purified compound is dissolved in approximately 0.5 mL of a suitable deuterated solvent (e.g., CDCl₃ or C₅D₅N). Tetramethylsilane (TMS) is typically added as an internal standard (δ 0.00).

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer, typically operating at a frequency of 400 MHz or higher for protons.

-

¹H NMR Acquisition: Standard pulse sequences are used. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-10 ppm), and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Proton-decoupled spectra are acquired. A wider spectral width (e.g., 0-220 ppm) is used. DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) are often performed to differentiate between CH, CH₂, and CH₃ groups.

-

2D NMR Experiments: For complete and unambiguous assignment of all proton and carbon signals, a suite of 2D NMR experiments is essential. This includes COSY (Correlation Spectroscopy) to establish ¹H-¹H connectivities, HSQC (Heteronuclear Single Quantum Coherence) to identify one-bond ¹H-¹³C correlations, and HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range (2-3 bond) ¹H-¹³C correlations.

Mass Spectrometry

-

Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol (B129727) or acetonitrile).

-

Instrumentation: High-resolution mass spectrometry (HRMS) is performed using techniques such as ESI (Electrospray Ionization) or EI (Electron Ionization).

-

EI-MS Protocol: The sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by Gas Chromatography (GC). The molecules are ionized by a high-energy electron beam (typically 70 eV), leading to the formation of a molecular ion and characteristic fragment ions.

-

ESI-MS Protocol: The sample solution is introduced into the mass spectrometer via an ESI source. This soft ionization technique typically produces protonated molecules [M+H]⁺ or sodiated adducts [M+Na]⁺, providing clear molecular weight information with minimal fragmentation. Tandem MS (MS/MS) can be used to induce fragmentation and obtain structural information.

Infrared Spectroscopy

-

Sample Preparation: The sample can be prepared as a KBr (potassium bromide) pellet, where a small amount of the solid sample is finely ground with dry KBr and pressed into a thin transparent disk. Alternatively, the spectrum can be recorded from a solution in a suitable solvent (e.g., CHCl₃) in an IR-transparent cell.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition: A background spectrum (of the KBr pellet or solvent) is first recorded. The sample is then scanned, typically over the range of 4000-400 cm⁻¹. The final spectrum is presented as percent transmittance or absorbance versus wavenumber.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the isolation and structural elucidation of a natural product like this compound using spectroscopic methods.

Caption: Workflow for the isolation and structural elucidation of this compound.

References

- 1. viduketha.nsf.gov.lk:8585 [viduketha.nsf.gov.lk:8585]

- 2. Isolation and In Vitro Biological Evaluation of Triterpenes from Salacia grandifolia Leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 13C NMR spectra of pentacyclic triterpenoids--a compilation and some salient features (1994) | Shashi B. Mahato | 1324 Citations [scispace.com]

- 4. 13C NMR spectra of pentacyclic triterpenoids--a compilation and some salient features | Semantic Scholar [semanticscholar.org]

- 5. dacemirror.sci-hub.st [dacemirror.sci-hub.st]

- 6. Mahato, S.B. and Kundu, A.P. (1994) 13C NMR Spectra of Pentacyclic Triterpenoids—A Compilation and Some Salient Features. Phytochemistry, 37, 1517-1575. - References - Scientific Research Publishing [scirp.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Biosynthesis of 29-Hydroxyfriedelan-3-one in Plants

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

29-Hydroxyfriedelan-3-one (B1154516) is a pentacyclic triterpenoid (B12794562) natural product found in various plant species. As a member of the friedelane (B3271969) family of triterpenoids, it is of significant interest to the pharmaceutical industry due to the diverse biological activities exhibited by related compounds, including anti-inflammatory, anticancer, and antimicrobial properties. This technical guide provides a comprehensive overview of the biosynthesis of this compound in plants, detailing the enzymatic pathway, key intermediates, and the molecular machinery involved. Furthermore, this document outlines the experimental methodologies employed to elucidate this pathway and presents available quantitative data to inform future research and metabolic engineering efforts.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound is a multi-step process that begins with the cyclization of a linear isoprenoid precursor and is followed by specific oxidative modifications. The pathway can be broadly divided into two key stages: the formation of the friedelane backbone and the subsequent hydroxylation at the C-29 position.

Formation of the Friedelane Backbone

The biosynthesis of all triterpenoids, including friedelin (B1674157), commences with the cyclization of 2,3-oxidosqualene (B107256).[1][2] This initial step is catalyzed by a class of enzymes known as oxidosqualene cyclases (OSCs). In the case of friedelane triterpenoids, the specific enzyme responsible is friedelin synthase (FRS) .[3][4][5]

The reaction catalyzed by friedelin synthase is one of the most complex cyclization cascades known in biochemistry, involving a series of protonations, cyclizations, and rearrangements of the 2,3-oxidosqualene substrate to form the pentacyclic friedelane skeleton with a ketone group at the C-3 position, yielding friedelin (friedelan-3-one) .[5]

C-29 Hydroxylation of Friedelin

Following the formation of the friedelin backbone, subsequent modifications are typically carried out by cytochrome P450 monooxygenases (P450s), which are a large and diverse family of enzymes responsible for the vast structural diversity of plant secondary metabolites.

The hydroxylation of friedelin at the C-29 position to yield this compound is a critical step in the biosynthesis of more complex friedelane triterpenoids, such as maytenoic acid. Research on the quinone methide triterpenoid biosynthesis pathway in Maytenus ilicifolia has identified a specific P450, CYP712K4 , that catalyzes the oxidation of friedelin at the C-29 position.[6][7] This oxidation is a three-step process that converts the C-29 methyl group to a carboxylic acid, with this compound being the initial hydroxylated intermediate.[6][7]

The overall biosynthetic pathway is depicted in the following signaling pathway diagram:

Quantitative Data

The quantification of intermediates in the this compound biosynthetic pathway is crucial for understanding pathway flux and for metabolic engineering applications. The following table summarizes the available quantitative data from various studies.

| Compound | Plant/Organism | Tissue/System | Concentration/Yield | Reference |

| Friedelin | Quercus suber (cork) | Byproduct | 1.4–5.0 g/kg | [1] |

| Friedelin | Quercus suber (cork) | Dry weight | 2.47 g/kg | [1] |

| Friedelin | Maytenus ilicifolia | Extract | 0.44 mg/L | [1] |

| Friedelin | Engineered Saccharomyces cerevisiae | Shake flask culture | 37.07 mg/L | [8] |

| Friedelin | Engineered Saccharomyces cerevisiae | Optimized shake flask culture | 63.91 ± 2.45 mg/L | [8][9] |

| Friedelin | Engineered Saccharomyces cerevisiae | 250 mL shake-flask fermentation | 1500 mg/L | [10] |

| Maytenoic Acid | Engineered Nicotiana benthamiana | Infiltrated leaves (dry weight) | 0.43 ± 0.16 mg/g | [6] |

Experimental Protocols

The elucidation of the this compound biosynthetic pathway has been made possible through a combination of molecular biology, biochemistry, and analytical chemistry techniques. A representative experimental workflow is depicted below.

Heterologous Expression in Nicotiana benthamiana

This method is commonly used for the rapid functional characterization of plant enzymes.

-

Vector Construction: The coding sequences of candidate friedelin synthase and P450 genes are cloned into a plant expression vector, typically under the control of a strong constitutive promoter like the CaMV 35S promoter.

-

Agrobacterium Transformation: The expression constructs are introduced into Agrobacterium tumefaciens.

-

Agroinfiltration: Cultures of Agrobacterium carrying the expression constructs are infiltrated into the leaves of N. benthamiana plants. For multi-enzyme pathways, co-infiltration of multiple Agrobacterium strains, each carrying a different enzyme-encoding gene, is performed.[11]

-

Incubation and Harvesting: The infiltrated plants are incubated for 3-5 days to allow for transient gene expression. The infiltrated leaf tissue is then harvested for metabolite analysis.

-

Metabolite Extraction and Analysis: Metabolites are extracted from the harvested leaf tissue using an appropriate organic solvent (e.g., ethyl acetate). The extracts are then analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the enzymatic products.[6][12]

Heterologous Expression in Saccharomyces cerevisiae

Yeast provides a robust platform for the production and characterization of triterpenoid biosynthetic enzymes.

-

Yeast Strain Engineering: A suitable S. cerevisiae strain is chosen, often one that is engineered to enhance the production of triterpenoid precursors, such as by overexpressing key genes in the mevalonate (B85504) (MVA) pathway.

-

Vector Construction and Transformation: The genes for friedelin synthase and the relevant P450 are cloned into yeast expression vectors. These vectors are then used to transform the engineered yeast strain.

-

Cultivation and Induction: The transformed yeast cells are cultured in an appropriate medium. Gene expression is induced, for example, by the addition of galactose for constructs under the control of a GAL promoter.

-

Metabolite Extraction and Analysis: After a period of cultivation, the yeast cells are harvested, and the triterpenoids are extracted. The extracts are then analyzed by GC-MS or LC-MS to identify and quantify the products.[4][8][9]

Enzyme Assays

In vitro enzyme assays can be performed using microsomal preparations from heterologous expression systems to determine enzyme kinetics.

-

Microsome Preparation: Yeast or plant cells expressing the P450 of interest are harvested and lysed. The microsomal fraction, which contains the membrane-bound P450s, is isolated by differential centrifugation.

-

Assay Reaction: The microsomal preparation is incubated with the substrate (e.g., friedelin) in a buffered solution containing necessary cofactors, such as NADPH and a cytochrome P450 reductase.

-

Product Analysis: The reaction is quenched, and the products are extracted and analyzed by LC-MS or GC-MS to determine the identity and quantity of the hydroxylated products.

Conclusion and Future Outlook

The biosynthesis of this compound in plants proceeds via the cyclization of 2,3-oxidosqualene to friedelin by friedelin synthase, followed by C-29 hydroxylation catalyzed by the cytochrome P450 enzyme CYP712K4. The elucidation of this pathway has been achieved through heterologous expression studies in N. benthamiana and S. cerevisiae. While significant progress has been made, further research is needed to fully characterize the kinetics and substrate specificity of the involved enzymes. The quantitative data on product yields in engineered systems provide a strong foundation for future metabolic engineering efforts aimed at the sustainable production of this compound and related high-value triterpenoids for pharmaceutical applications. The detailed experimental protocols provided herein will serve as a valuable resource for researchers in this field.

References

- 1. Friedelin: Structure, Biosynthesis, Extraction, and Its Potential Health Impact - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Friedelin in Maytenus ilicifolia Is Produced by Friedelin Synthase Isoforms – CIBFar [cibfar.ifsc.usp.br]

- 4. Friedelin in Maytenus ilicifolia Is Produced by Friedelin Synthase Isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. CYP712K4 Catalyzes the C-29 Oxidation of Friedelin in the Maytenus ilicifolia Quinone Methide Triterpenoid Biosynthesis Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Metabolic Engineering of Saccharomyces cerevisiae for High-Level Friedelin via Genetic Manipulation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. De Novo Synthesis of Friedelin in Saccharomyces cerevisiae via Combination of Metabolic and Lipid Droplet Engineering - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | Directed Biosynthesis of New to Nature Alkaloids in a Heterologous Nicotiana benthamiana Expression Host [frontiersin.org]

- 12. researchgate.net [researchgate.net]

Preliminary Biological Screening of 29-Hydroxyfriedelan-3-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

29-Hydroxyfriedelan-3-one is a pentacyclic triterpenoid (B12794562) belonging to the friedelane (B3271969) class of natural products. Triterpenoids are a large and structurally diverse group of compounds widely distributed in the plant kingdom, known for their broad spectrum of biological activities.[1] Preliminary screenings of this compound, isolated from various plant sources including Tripterygium wilfordii and Salacia grandifolia, have indicated its potential as a bioactive molecule with cytotoxic, anti-inflammatory, antiviral, and anti-angiogenic properties.[2][3] This technical guide provides a comprehensive overview of the preliminary biological screening of this compound, detailing the experimental methodologies, presenting available quantitative data, and illustrating the associated biological pathways and workflows.

Biological Activities and Data Presentation

The following sections summarize the reported biological activities of this compound. The quantitative data from these preliminary screenings are presented in the tables below for clear comparison.

Cytotoxic Activity

This compound has been evaluated for its cytotoxic effects against human leukemia cell lines. The half-maximal inhibitory concentration (IC50) values were determined to assess its potency in inhibiting cell proliferation.

Table 1: Cytotoxic Activity of this compound

| Cell Line | Cell Type | IC50 (µM) | Reference |

| THP-1 | Acute monocytic leukemia | 26.35 ± 3.32 | [4] |

| K562 | Chronic myelogenous leukemia | 50.55 ± 3.62 | [4] |

Anti-inflammatory Activity

The anti-inflammatory potential of this compound was investigated through its ability to inhibit human leukocyte elastase (HLE), a key enzyme involved in inflammatory processes.

Table 2: Anti-inflammatory Activity of this compound

| Assay | Target Enzyme | Inhibition (%) | Concentration | Reference |

| Human Leukocyte Elastase (HLE) Inhibition | Human Leukocyte Elastase | 63% | Not Specified |

Antiviral Activity

Preliminary studies have suggested that this compound possesses antiviral properties. One study reported its activity against a murine coronavirus, although detailed quantitative data such as EC50 values are not yet available. It was noted to have higher antiviral activity compared to 28-hydroxyfriedelane-3,15-dione.[3]

Anti-angiogenic Activity

The anti-angiogenic potential of this compound has been explored using an in vivo zebrafish model. Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis.

Table 3: Anti-angiogenic Activity of this compound

| Model System | Assay | Effect | Signaling Pathway Implicated | Reference |

| Zebrafish Embryo | Inhibition of vessel formation | Moderate inhibition at tested concentrations | Angpt2/Tie2 signaling pathway | [2][5] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the preliminary biological screening of this compound.

Cytotoxicity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with 100 µL of medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plate for 48 hours under the same conditions.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the compound concentration.

MTT Assay Workflow for Cytotoxicity Screening.

Anti-inflammatory Screening: Human Leukocyte Elastase (HLE) Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of HLE.

Principle: HLE is a serine protease that can cleave a specific synthetic substrate, releasing a chromophore or fluorophore. The inhibitor's activity is determined by the reduction in the signal produced by the cleaved substrate.

Protocol:

-

Reagent Preparation: Prepare a buffer solution (e.g., 0.1 M HEPES, pH 7.5), a solution of HLE, and a solution of the fluorogenic substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC).

-

Assay Setup: In a 96-well plate, add the buffer, the test compound (this compound) at various concentrations, and the HLE solution. Include a vehicle control and a positive control (a known HLE inhibitor).

-

Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Substrate Addition: Add the substrate solution to all wells to initiate the reaction.

-

Kinetic Measurement: Immediately measure the fluorescence intensity (e.g., excitation at 370 nm, emission at 460 nm) at regular intervals for 30 minutes using a microplate reader.

-

Data Analysis: Calculate the rate of reaction (slope of the fluorescence versus time plot). Determine the percentage of inhibition relative to the vehicle control. The IC50 value can be calculated from the dose-response curve.

References

29-Hydroxyfriedelan-3-one: A Technical Whitepaper on Potential Therapeutic Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

29-Hydroxyfriedelan-3-one is a pentacyclic triterpenoid, a class of natural products known for a wide array of biological activities. This document provides a comprehensive technical overview of the current state of research into the potential therapeutic uses of this compound. This compound has been isolated from various plant species, including Tripterygium hypoglaucum, Celastrus vulcanicola, and Salacia grandifolia. While research is still in its nascent stages, preliminary studies have explored its anti-inflammatory, antiviral, antibacterial, and cytotoxic properties. This whitepaper will present the available quantitative data, detail the experimental protocols used in these assessments, and visualize potential mechanistic pathways.

Quantitative Biological Activity Data

The therapeutic potential of this compound has been evaluated in several biological assays. The following tables summarize the available quantitative data.

| Activity | Assay | Target | Result | Concentration | Reference |

| Anti-inflammatory | Human Leukocyte Elastase (HLE) Inhibition | Human Leukocyte Elastase | 37% inhibition (% control) | 25 µg/mL | Mitaine-Offer et al., 2002 |

| Activity | Assay | Cell Lines/Strains | Result | Reference |

| Antiviral | Murine Coronavirus (MHV-3) Assay | L929 | Low Activity | Oliveira et al., 2024 |

| Antibacterial | Broth Microdilution | Staphylococcus aureus (ATCC 29213), MRSA (ATCC 33591) | No Activity | Oliveira et al., 2024 |

| Antileukemia | Cytotoxicity Assay | THP-1, K-562 | Low Activity | Oliveira et al., 2024 |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. The following are the protocols for the key experiments cited in this document.

Human Leukocyte Elastase (HLE) Inhibitory Activity Assay

This protocol is adapted from the methodology described by Mitaine-Offer et al. (2002).

Objective: To determine the inhibitory effect of this compound on the enzymatic activity of human leukocyte elastase.

Materials:

-

Human Leukocyte Elastase (HLE)

-

Substrate: MeO-Suc-Ala-Ala-Pro-Val-pNA (Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide)

-

Buffer: 50 mM Tris-HCl, pH 8.0, containing 150 mM NaCl

-

This compound (test compound)

-

Solvent for test compound (e.g., DMSO)

-

96-well microplate reader

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent.

-

The assay is performed in a final volume of 200 µL in a 96-well plate.

-

Add the Tris-HCl buffer to each well.

-

Add the test compound to the designated wells to achieve a final concentration of 25 µg/mL. Include solvent controls.

-

Add HLE to a final concentration of 10 nM to all wells except the blank.

-

Pre-incubate the plate at 25°C for 15 minutes.

-

Initiate the reaction by adding the substrate, MeO-Suc-Ala-Ala-Pro-Val-pNA, to a final concentration of 625 µM.

-

Immediately measure the absorbance at 405 nm and continue to monitor the change in absorbance over time, which corresponds to the hydrolysis of the substrate.

-

The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the test compound to the rate of the solvent control.

Antiviral Activity Assay against Murine Coronavirus (MHV-3)

This protocol is based on the methods described in the study by Oliveira et al. (2024)[1].

Objective: To evaluate the antiviral activity of this compound against a murine coronavirus.

Materials:

-

L929 cells (murine fibroblast cell line)

-

Murine Hepatitis Virus 3 (MHV-3)

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or SDS in HCl)

-

96-well cell culture plates

Procedure:

-

Seed L929 cells in 96-well plates and incubate until a confluent monolayer is formed.

-

Prepare serial dilutions of this compound in DMEM.

-

Infect the L929 cell monolayers with MHV-3 at a predetermined multiplicity of infection (MOI).

-

After a viral adsorption period, remove the inoculum and add the media containing the different concentrations of the test compound.

-

Incubate the plates for a period that allows for viral replication and cytopathic effect (CPE) development in control wells (typically 48-72 hours).

-

After incubation, assess cell viability using the MTT assay. Add MTT solution to each well and incubate to allow for formazan (B1609692) crystal formation.

-

Dissolve the formazan crystals with the solubilization solution.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The antiviral activity is determined by the ability of the compound to protect cells from virus-induced death, and the EC50 (50% effective concentration) can be calculated from the dose-response curve.

Antibacterial Activity Assay (Broth Microdilution Method)

This protocol follows the general principles outlined in Oliveira et al. (2024)[1].

Objective: To determine the minimum inhibitory concentration (MIC) of this compound against bacterial strains.

Materials:

-

Staphylococcus aureus (e.g., ATCC 29213) and Methicillin-resistant Staphylococcus aureus (MRSA) (e.g., ATCC 33591)

-

Mueller-Hinton Broth (MHB)

-

This compound

-

Positive control antibiotic (e.g., vancomycin (B549263) for MRSA)

-

96-well microplates

-

Bacterial inoculum standardized to a specific density (e.g., 5 x 10^5 CFU/mL)

Procedure:

-

Prepare a stock solution of this compound and the positive control antibiotic.

-

Perform serial two-fold dilutions of the test compound and control in MHB in the wells of a 96-well plate.

-

Add the standardized bacterial inoculum to each well.

-

Include a growth control well (bacteria and medium only) and a sterility control well (medium only).

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Cytotoxicity Assay against Leukemia Cell Lines

This protocol is based on the methodology used by Oliveira et al. (2024)[1].

Objective: To assess the cytotoxic effect of this compound on human leukemia cell lines.

Materials:

-

THP-1 and K-562 human leukemia cell lines

-

RPMI-1640 medium supplemented with FBS and antibiotics

-

This compound

-

Positive control (e.g., doxorubicin)

-

MTT solution

-

Solubilization solution

-

96-well cell culture plates

Procedure:

-

Seed the leukemia cells at a specific density in 96-well plates.

-

Prepare serial dilutions of this compound and the positive control in the culture medium.

-

Add the different concentrations of the compounds to the cells. Include a vehicle control.

-

Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

-

After the incubation period, perform the MTT assay to determine cell viability, as described in the antiviral assay protocol.

-

The cytotoxic activity is expressed as the IC50 (50% inhibitory concentration), which is the concentration of the compound that reduces cell viability by 50% compared to the control.

Signaling Pathways and Mechanistic Insights

Currently, there is no direct evidence elucidating the specific signaling pathways modulated by this compound. However, studies on other friedelane-type triterpenoids with anti-inflammatory properties suggest potential mechanisms of action. For instance, some friedelanes have been shown to inhibit the lipopolysaccharide (LPS)-induced production of nitric oxide (NO) in macrophages. This effect is often associated with the downregulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation.

The inhibition of Human Leukocyte Elastase (HLE) by this compound is a direct enzymatic interaction that contributes to its anti-inflammatory potential. HLE is a serine protease released by neutrophils during inflammation that can degrade components of the extracellular matrix, leading to tissue damage.

Below is a conceptual diagram illustrating a plausible anti-inflammatory mechanism for friedelane (B3271969) triterpenoids, which may provide a framework for future investigations into this compound.

Caption: Potential anti-inflammatory mechanisms of this compound.

Conclusion and Future Directions

The available data suggests that this compound possesses modest anti-inflammatory activity, as evidenced by its ability to inhibit human leukocyte elastase. Its potential as an antiviral, antibacterial, or cytotoxic agent appears limited based on current in vitro screenings.

Future research should focus on:

-

Quantitative Structure-Activity Relationship (QSAR) studies: To understand the contribution of the C-29 hydroxyl group to the observed biological activities in comparison to the well-studied friedelin.

-

In-depth Mechanistic Studies: Investigating the effect of this compound on inflammatory signaling pathways such as NF-κB and MAPK pathways in relevant cell models.

-

In vivo Efficacy: Evaluating the anti-inflammatory effects of this compound in animal models of inflammation.

-

Broad-Spectrum Screening: Testing against a wider range of viral and microbial pathogens, and a more diverse panel of cancer cell lines to definitively map its activity profile.

This technical guide serves as a foundational resource for researchers interested in the therapeutic potential of this compound. Further rigorous investigation is warranted to fully elucidate its pharmacological properties and potential for drug development.

References

Introduction

Friedelane (B3271969) triterpenoids, a class of pentacyclic triterpenes, are ubiquitously distributed throughout the plant kingdom and have garnered significant interest within the scientific community for their diverse and potent biological activities. Among these, 29-Hydroxyfriedelan-3-one has emerged as a noteworthy compound, alongside its well-studied relative, friedelin (B1674157) (friedelan-3-one). This technical guide provides a comprehensive overview of this compound and related friedelane triterpenoids, focusing on their chemical properties, natural sources, and pharmacological activities. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals by consolidating quantitative data, detailing experimental protocols, and visualizing key biological pathways and workflows.

Chemical Structure and Properties

This compound is a pentacyclic triterpenoid (B12794562) with the chemical formula C₃₀H₅₀O₂.[1] Its structure is characterized by a friedelane backbone, a ketone group at the C-3 position, and a hydroxyl group at the C-29 position. This seemingly minor hydroxylation, when compared to the parent compound friedelin, can significantly influence the molecule's polarity and its interaction with biological targets.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₃₀H₅₀O₂ | [1] |

| Molecular Weight | 442.7 g/mol | [1] |

| Appearance | Colorless crystal, solid at room temperature | |

| Chemical Stability | High |

Natural Sources

This compound and its related friedelane triterpenoids have been isolated from a variety of plant species, often co-occurring with friedelin. These natural sources provide the primary means for obtaining these compounds for research and potential therapeutic development.

Table 2: Natural Sources of this compound and Friedelin

| Compound | Plant Species | Family | Plant Part |

| This compound | Celastrus vulcanicola | Celastraceae | |

| Salacia chinensis | Celastraceae | Stems[2] | |

| Tripterygium hypoglaucum | Celastraceae | ||

| Maytenus guianensis | Celastraceae | Barks | |

| Phyllanthus oxyphyllus | Phyllanthaceae | Roots | |

| Salacia grandifolia | Celastraceae | Leaves[3] | |

| Friedelin | Pterocarpus santalinoides | Fabaceae | Leaf |

| Uapaca ambanjensis | Phyllanthaceae | Stem Bark | |

| Mangifera indica | Anacardiaceae | Root | |

| Maytenus ilicifolia | Celastraceae | ||

| Quercus species | Fagaceae | ||

| Terminalia avicennioides | Combretaceae | Root Bark |

Pharmacological Activities and Quantitative Data

The biological activities of this compound and its analogs are of significant interest for drug discovery. While research on this compound is still emerging, studies on the parent compound, friedelin, provide valuable insights into the potential therapeutic applications of this class of molecules.

Cytotoxic Activity

The potential of friedelane triterpenoids as anticancer agents has been explored in various studies. However, this compound itself has demonstrated limited cytotoxic potential in the studies conducted so far.

A 2024 study investigating the biological activities of triterpenes from Salacia grandifolia leaves found that this compound exhibited low cytotoxic activity against the K-562 (chronic myeloid leukemia) and THP-1 (acute monocytic leukemia) cell lines.[3] While the exact IC₅₀ values for this compound were not specified, other tested friedelane derivatives in the same study showed high IC₅₀ values, ranging from 259 to 623 μM, indicating low potency.[3]

In contrast, the parent compound, friedelin, has shown more promising, albeit variable, cytotoxic effects against different cancer cell lines.

Table 3: Cytotoxic Activity (IC₅₀) of Friedelin Against Various Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (µM) |

| Vero | Monkey Kidney | 8.09 (for 16α-hydroxyfriedelin), 7.64 (for 3β-friedelinol)[4] |

Antimicrobial Activity

The antimicrobial properties of friedelane triterpenoids have also been investigated. Similar to its cytotoxic profile, this compound has not shown significant antibacterial activity in the limited studies available. The same 2024 study on compounds from Salacia grandifolia reported that this compound did not exhibit antibacterial activity against susceptible and methicillin-resistant Staphylococcus aureus (MRSA).[3]

Friedelin, however, has demonstrated a broader spectrum of antimicrobial activity against various bacterial and fungal pathogens.

Table 4: Antimicrobial Activity (MIC) of Friedelin Against Various Microorganisms

| Microorganism | MIC (µg/mL) |

| Methicillin-resistant Staphylococcus aureus (MRSA) | 10[5] |

| Helicobacter pylori | 10[5] |

| Escherichia coli | 10[5] |

| Staphylococcus aureus | 10[5] |

| Streptococcus pneumoniae | 10[5] |

| Candida tropicalis | 10[5] |

| Candida krusei | 20[5] |

| Mycobacterium bovis (BCG) | 4.9 |

| Mycobacterium smegmatis | 250 |

| Mycobacterium tuberculosis | 128 |

Enzyme Inhibitory Activity

A promising area of investigation for this compound is its potential as an enzyme inhibitor. A study by Mitaine-Offer et al. (2002) evaluated a series of triterpenes and phytosterols (B1254722) as potential inhibitors of human leukocyte elastase (HLE), a serine protease implicated in various inflammatory diseases. In this study, this compound was tested and found to result in 37% of the control HLE activity, although the specific concentration used was not reported.

For comparison, the same study reported the IC₅₀ values for other structurally related friedelane triterpenoids.

Table 5: Human Leukocyte Elastase (HLE) Inhibitory Activity of Friedelane Triterpenoids

| Compound | IC₅₀ (µM) |

| Canophyllol (a hydroxy-friedelane) | 2.5[3] |

| Lupeol | 1.9[3] |

| Ursolic acid | 4.4[3] |

Signaling Pathways

While the specific signaling pathways modulated by this compound have not yet been elucidated, research on the closely related friedelin provides potential avenues for investigation. Friedelin has been shown to exert its biological effects through the modulation of key signaling cascades involved in inflammation and cancer.

It is plausible that this compound may share some of these mechanisms of action due to its structural similarity to friedelin. However, further research is required to confirm this hypothesis.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for the evaluation of friedelane triterpenoids.

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

Workflow:

Detailed Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the existing medium with the medium containing the test compound. Include a vehicle control (e.g., DMSO) and a positive control.

-

Incubation: Incubate the plate for a period of 24 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., dimethyl sulfoxide (B87167) - DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability versus the compound concentration.

Antimicrobial Susceptibility Testing (Broth Microdilution Method for MIC Determination)

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Workflow:

Detailed Protocol:

-

Compound Preparation: Dissolve the test compound in a suitable solvent (e.g., DMSO) to create a stock solution.

-

Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard, which is then further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Inoculation: Add the prepared inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Human Leukocyte Elastase (HLE) Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of HLE.

Workflow:

References

- 1. researchgate.net [researchgate.net]

- 2. Triterpenes and phytosterols as human leucocyte elastase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Friedelin: Structure, Biosynthesis, Extraction, and Its Potential Health Impact - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Human leukocyte elastase induces keratinocyte proliferation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 3-methyl-1,2-cyclopentanedione down-regulates age-related NF-kappaB signaling cascade - PubMed [pubmed.ncbi.nlm.nih.gov]

Ethnobotanical Uses of Plants Containing 29-Hydroxyfriedelan-3-one: A Technical Guide for Researchers

Prepared for: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the ethnobotanical uses, phytochemical analysis, and biological activities of plants containing the pentacyclic triterpenoid (B12794562) 29-Hydroxyfriedelan-3-one. This document synthesizes available scientific literature to offer a detailed resource for researchers interested in the therapeutic potential of this natural compound.

Introduction to this compound and its Plant Sources

This compound is a naturally occurring pentacyclic triterpenoid belonging to the friedelane (B3271969) skeleton. Triterpenoids are a large and structurally diverse class of natural products with a wide range of reported biological activities, including anti-inflammatory, antiviral, and cytotoxic effects.[1][2] This specific compound has been isolated from several plant species, most notably from the Celastraceae family.

The primary plant sources identified in the literature as containing this compound are:

-

Salacia grandifolia : A plant found in the Atlantic Forest regions of Brazil.[1]

-

Maytenus guianensis : A medicinal tree species from the Amazon rainforest, also known as "chichuá" or "chuchuhuasi".

While this guide focuses on this compound, it is important to note that these plants contain a complex mixture of phytochemicals, including the parent compound, friedelin (B1674157) (friedelan-3-one), which itself exhibits a broad spectrum of pharmacological activities.[3][4][5][6]

Ethnobotanical Uses of Host Plants

The traditional medicinal uses of plants containing this compound provide valuable insights into their potential therapeutic applications. While the specific contribution of this compound to these effects is not always explicitly defined in ethnobotanical records, the long-standing use of these plants in folk medicine underscores their biological significance.

| Plant Genus | Traditional Uses |

| Salacia | In Ayurvedic medicine, various parts of Salacia species are used to treat diabetes, gonorrhea, asthma, joint pain (rheumatism), obesity, and menstrual problems. |

| Maytenus | Maytenus guianensis is traditionally used as a stimulant, tonic, and muscle relaxant. It is also employed in the treatment of arthritis, rheumatism, hemorrhoids, swollen kidneys, and skin eruptions. |

Phytochemistry: Isolation and Quantification

The isolation of this compound from its natural sources typically involves solvent extraction followed by chromatographic separation.

Experimental Protocol: Isolation from Salacia grandifolia Leaves

The following protocol is a summary of the methodology described for the isolation of this compound from the leaves of Salacia grandifolia.[1]

1. Extraction:

-

Dried and ground leaves of S. grandifolia (384.5 g) were subjected to maceration with hexane (B92381).

-

The hexane extract was concentrated in a rotary evaporator, yielding a solid precipitate (1.1 g) and a liquid extract (7.4 g).

2. Chromatographic Separation:

-

The solid hexane extract was subjected to column chromatography on silica (B1680970) gel (70–230 mesh).

-

Fractions were eluted with a gradient of hexane and ethyl acetate (B1210297).

-

Fractions containing this compound were identified by thin-layer chromatography (TLC) and further purified by column chromatography (230–400 mesh) using a hexane/ethyl acetate (8:2 v/v) solvent system.

3. Quantification:

-

From the initial 384.5 g of dried leaves, 11.1 mg of this compound was isolated.

Quantitative Data

| Plant Source | Plant Part | Starting Material (g) | Isolated this compound (mg) |

| Salacia grandifolia[1] | Leaves | 384.5 | 11.1 |

Biological Activities and Pharmacological Potential

While research on the specific biological activities of this compound is still emerging, preliminary studies and the activities of its parent compound, friedelin, suggest several areas of therapeutic interest.

Investigated Activities of this compound

A study on the compounds isolated from Salacia grandifolia evaluated this compound for several biological activities.[1]

| Activity | Assay | Results |

| Antiviral | Murine coronavirus (MHV-3) in L929 cells | Not reported as active. |

| Antibacterial | Staphylococcus aureus (susceptible and MRSA) | No activity observed. |

| Antileukemia | THP-1 and K-562 cell lines | Low cytotoxic activity. |

Reported Biological Activities of Friedelin (Friedelan-3-one)

The parent compound, friedelin, has been more extensively studied and exhibits a range of pharmacological effects that may provide context for the potential activities of its hydroxylated derivative.

| Activity | Key Findings |

| Anti-inflammatory, Analgesic, and Antipyretic [4] | Friedelin demonstrated significant anti-inflammatory effects in carrageenan-induced paw edema and croton oil-induced ear edema models. It also showed analgesic activity in acetic acid-induced writhing and formalin tests, and antipyretic effects in a yeast-induced hyperthermia model. |

| Antidiabetic [5] | Friedelin and its derivatives have shown potential in managing diabetes by inhibiting α-amylase and promoting glucose uptake in muscle cells. |

| Antimicrobial [6] | Friedelin has exhibited moderate antibacterial activity against resistant strains of Staphylococcus aureus and other pathogenic bacteria. |

| Cytotoxic [3] | Friedelin has shown cytotoxic activity against various cancer cell lines. |

Visualizations

Logical Relationship of Ethnobotany to Scientific Investigation

Caption: Logical flow from traditional knowledge to modern scientific investigation.

Experimental Workflow for Isolation and Bioactivity Screening

Caption: Workflow for the isolation and biological evaluation of this compound.

Conclusion and Future Directions

This compound is a constituent of medicinal plants with a rich history of traditional use. While direct evidence linking this specific compound to the ethnobotanical claims is still limited, the known biological activities of the broader class of friedelane triterpenoids suggest that it may contribute to the therapeutic effects of the plants in which it is found.

Future research should focus on:

-

Comprehensive Biological Screening: Evaluating this compound in a wider range of bioassays that align with the ethnobotanical uses of its source plants, particularly for anti-inflammatory and antidiabetic properties.

-

Mechanism of Action Studies: Investigating the molecular targets and signaling pathways through which this compound exerts its biological effects.

-

Quantitative Analysis: Developing and applying validated analytical methods to determine the concentration of this compound in various parts of the host plants and in traditional preparations.

This technical guide serves as a foundational resource to stimulate and guide further research into the pharmacological potential of this compound, with the ultimate goal of developing new therapeutic agents based on traditional knowledge.

References

- 1. Isolation and In Vitro Biological Evaluation of Triterpenes from Salacia grandifolia Leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Friedelin: Structure, Biosynthesis, Extraction, and Its Potential Health Impact - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anti-inflammatory, analgesic and antipyretic effects of friedelin isolated from Azima tetracantha Lam. in mouse and rat models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Myrianthus libericus: Possible mechanisms of hypoglycaemic action and in silico prediction of pharmacokinetics and toxicity profile of its bioactive metabolite, friedelan-3-one - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Isolation of 29-Hydroxyfriedelan-3-one from Salacia grandifolia Leaves

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the isolation of the pentacyclic triterpenoid, 29-Hydroxyfriedelan-3-one, from the leaves of Salacia grandifolia. The methodologies outlined below are based on established phytochemical research and offer a reproducible workflow for obtaining this compound for further investigation. Additionally, this document summarizes the known biological activities of structurally related compounds isolated from the same plant source and discusses potential signaling pathways that may be modulated by this class of molecules.

Overview and Significance

Salacia grandifolia, a plant native to the Atlantic Forest regions of Brazil, is a rich source of bioactive triterpenoids. Among these, this compound is a member of the friedelane (B3271969) family of pentacyclic triterpenes. Compounds from this class are known to possess a variety of pharmacological properties, including anti-inflammatory, antioxidant, anticancer, and antiviral activities[1][2]. The isolation and characterization of this compound are crucial steps for its evaluation as a potential therapeutic agent.

Experimental Protocols

Plant Material Collection and Preparation

The leaves of Salacia grandifolia should be collected and subsequently dried at room temperature to preserve the chemical integrity of the constituents. Once thoroughly dried, the leaves are ground into a fine powder to increase the surface area for efficient solvent extraction.

Extraction of Triterpenoids

A detailed protocol for the extraction of triterpenoids from the powdered leaves of Salacia grandifolia is presented below. This process involves sequential maceration with solvents of increasing polarity to partition the chemical constituents.

Protocol:

-

Macerate 384.5 g of powdered Salacia grandifolia leaves with hexane (B92381).

-

Filter the hexane extract. During the partial removal of the hexane solvent using a rotary evaporator, a solid precipitate may form. This solid should be filtered under reduced pressure.

-

Completely remove the hexane from the filtrate to yield the crude hexane extract.

-

The powdered leaves can be subsequently macerated with chloroform, ethyl acetate (B1210297), and methanol (B129727) to obtain extracts of varying polarities for further studies.

From an initial 384.5 g of powdered leaves, a yield of 7.4 g (1.9%) of crude hexane extract can be expected[3].

Isolation of this compound

The isolation of this compound from the crude hexane extract is achieved through column chromatography.

Protocol:

-

Subject a portion of the hexane extract solid (HES) to column chromatography (CC) on silica (B1680970) gel 60 (70–230 mesh).

-

Elute the column with a gradient of hexane and ethyl acetate.

-

Monitor the fractions by thin-layer chromatography (TLC).

-

Combine fractions with similar TLC profiles.

-

Subject the relevant combined fractions to successive column chromatography on silica gel (230–400 mesh).

-

This compound is eluted using a hexane/ethyl acetate (8:2 v/v) solvent system[3].

From a 1.1 g portion of the hexane extract solid, 11.1 mg of this compound can be isolated[3].

Data Presentation

While specific biological activity data for this compound is not yet available in the literature, the activities of other triterpenoids isolated from Salacia grandifolia have been evaluated. This data provides a strong rationale for the further investigation of this compound.

Table 1: Biological Activities of Triterpenoids Isolated from Salacia grandifolia

| Compound | Biological Activity | Cell Line/Virus | Quantitative Data | Reference |

| 28-hydroxyfriedelane-3,15-dione | Antiviral | Murine Coronavirus (MHV-3) | Moderate to high activity | [4] |

| 28-hydroxyfriedelane-3,15-dione | Cytotoxicity | THP-1 (Leukemia) | IC50: >623 µM | [3] |

| 28-hydroxyfriedelane-3,15-dione | Cytotoxicity | K-562 (Leukemia) | IC50: 259 ± 33 µM | [3] |

| Friedelane-3,15-dione | Cytotoxicity | THP-1 (Leukemia) | IC50: 350 ± 43 µM | [3] |

| Friedelane-3,15-dione | Cytotoxicity | K-562 (Leukemia) | IC50: >593 µM | [3] |

| 28-hydroxyfriedelan-3-one | Antiviral | Murine Coronavirus (MHV-3) | EC50: 2.9 ± 0.3 µM | [3] |

| 28-hydroxyfriedelan-3-one | Cytotoxicity | THP-1 (Leukemia) | IC50: 457 ± 35 µM | [3] |

| 28-hydroxyfriedelan-3-one | Cytotoxicity | K-562 (Leukemia) | IC50: 443 ± 41 µM | [3] |

| 30-hydroxyfriedelan-3-one | Cytotoxicity | THP-1 (Leukemia) | IC50: 554 ± 46 µM | [3] |

| 30-hydroxyfriedelan-3-one | Cytotoxicity | K-562 (Leukemia) | IC50: 553 ± 46 µM | [3] |

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the isolation of this compound from Salacia grandifolia leaves.

Potential Signaling Pathway

Friedelane triterpenoids have been reported to exert anti-inflammatory and anticancer effects through the modulation of key signaling pathways. The diagram below illustrates a potential mechanism of action, highlighting the inhibition of the PI3K/Akt and MEK/ERK pathways, which are often dysregulated in cancer.

Conclusion and Future Directions

The protocols detailed in these application notes provide a clear and reproducible method for the isolation of this compound from Salacia grandifolia leaves. While the biological activities of this specific compound have not yet been fully elucidated, the significant antiviral and cytotoxic effects of co-isolated triterpenoids underscore the therapeutic potential of this chemical class.

Future research should focus on:

-

Evaluating the in vitro and in vivo biological activities of pure this compound, including its antiviral, anti-inflammatory, and anticancer properties.

-

Investigating the specific molecular targets and signaling pathways modulated by this compound to elucidate its mechanism of action.

-

Exploring the structure-activity relationships of the hydroxylated friedelane series to identify key functional groups responsible for their biological effects.

These endeavors will be critical in determining the potential of this compound as a lead compound for drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. Friedelin: Structure, Biosynthesis, Extraction, and Its Potential Health Impact - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Isolation and In Vitro Biological Evaluation of Triterpenes from Salacia grandifolia Leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Advances in Antiviral Activities of Triterpenoids [ouci.dntb.gov.ua]

Application Notes and Protocols for the Purification of 29-Hydroxyfriedelan-3-one by Column Chromatography

For Researchers, Scientists, and Drug Development Professionals

Introduction

29-Hydroxyfriedelan-3-one is a pentacyclic triterpenoid (B12794562) that has been isolated from various plant species, including Salacia grandifolia and Maytenus salicifolia.[1] Triterpenoids are a class of natural products with a wide range of biological activities, making them of significant interest in drug discovery and development. Effective purification of these compounds is crucial for their structural elucidation, pharmacological screening, and subsequent development. Column chromatography is a fundamental and widely used technique for the isolation and purification of this compound from crude plant extracts.

This document provides a detailed protocol for the purification of this compound using silica (B1680970) gel column chromatography, based on established methodologies for the separation of friedelane (B3271969) triterpenoids.

Data Presentation

Table 1: Materials and Reagents

| Item | Specification | Supplier (Example) |